1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
Description
This compound is a dual sulfonamide derivative featuring a pyrazole core substituted with a 3-(dimethylsulfamoyl)benzoyl group at position 1 and a N,N-diethyl-3,5-dimethyl-sulfonamide moiety at position 2. Its molecular formula is C₁₉H₂₇N₅O₅S₂, with a molar mass of 485.58 g/mol (calculated from structural data).
Key structural attributes include:
Properties
IUPAC Name |
1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c1-7-21(8-2)29(26,27)17-13(3)19-22(14(17)4)18(23)15-10-9-11-16(12-15)28(24,25)20(5)6/h9-12H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJCEVJXAUOQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the benzoyl and sulfonamide groups. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: The replacement of one functional group with another, allowing for the modification of the compound’s structure and properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target molecules, while the pyrazole ring and benzoyl group may contribute to the compound’s binding affinity and specificity. The pathways involved in its mechanism of action depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous pyrazole-sulfonamide derivatives, emphasizing substituent effects on physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Impact on Bioactivity: The 3-(dimethylsulfamoyl)benzoyl group in the target compound may enhance interactions with enzymes (e.g., carbonic anhydrase) compared to simpler aryl groups in ’s derivatives .
Physicochemical Properties :
- The target compound’s N,N-diethyl groups likely confer higher lipophilicity (logP ~3.5 estimated) compared to N-methyl or unsubstituted analogs, affecting pharmacokinetics .
- Derivatives with pyridine or morpholine moieties (e.g., ) exhibit varied pKa values (8–12), influencing ionization under physiological conditions.
Synthetic Feasibility :
- The compound’s synthesis may require multi-step protocols involving sulfonylation of pyrazole intermediates, as seen in and . Challenges include regioselective functionalization and purification of polar byproducts.
Table 2: Physicochemical Property Comparison
Biological Activity
The compound 1-[3-(dimethylsulfamoyl)benzoyl]-N,N-diethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a member of the pyrazole and sulfonamide class of compounds, which have garnered significant attention due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Pyrazole ring : A five-membered ring containing two nitrogen atoms, known for its role in various pharmacological activities.
- Sulfonamide group : Known for antibacterial properties and involvement in enzyme inhibition.
- Dimethylsulfamoyl and diethyl groups : These substituents influence the lipophilicity and solubility of the compound, potentially affecting its bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O4S |
| Molecular Weight | 348.41 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of pyrazole-4-sulfonamide derivatives against various cancer cell lines. The compound was tested on U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while it exhibited some cytotoxic effects, it did not show significant cytotoxicity at lower concentrations.
Key Findings:
- IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined for various derivatives, indicating varying degrees of potency.
- Mechanism of Action : The compound appears to inhibit cellular proliferation through interference with metabolic pathways involved in cell division.
Antibacterial Activity
The sulfonamide moiety is known for its antibacterial properties. Studies suggest that pyrazole derivatives can act as inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.
Case Study:
A study involving the synthesis of new pyrazole derivatives demonstrated that certain compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Properties
In addition to its antibacterial and antiproliferative activities, some derivatives have shown promise as anti-inflammatory agents. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : Utilizing appropriate precursors under controlled conditions.
- Sulfonamide Coupling : Reaction with sulfonyl chloride to form the sulfonamide linkage.
- Purification : Techniques such as column chromatography are employed to isolate the final product.
Table 2: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Pyrazole Formation | Hydrazine, Ketone | Reflux in ethanol |
| Sulfonamide Formation | Sulfonyl chloride | Room temperature |
| Purification | Silica gel chromatography | Gradient elution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
